1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
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Overview
Description
SLV-334 is a small molecule drug that is currently under investigation for its potential therapeutic applications. It is known to inhibit endothelin-converting enzyme 1 and neprilysin, which are involved in the regulation of various physiological processes. SLV-334 has been studied primarily for its potential use in treating traumatic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLV-334 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of SLV-334 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
SLV-334 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: SLV-334 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: SLV-334 is used to investigate the role of endothelin-converting enzyme 1 and neprilysin in physiological processes.
Medicine: The compound is being explored for its potential therapeutic effects in treating traumatic brain injury and other neurological conditions.
Industry: SLV-334 may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
SLV-334 exerts its effects by inhibiting endothelin-converting enzyme 1 and neprilysin. These enzymes are involved in the regulation of endothelin-1 and natriuretic peptides, respectively. By inhibiting these enzymes, SLV-334 can modulate the levels of these peptides, which play crucial roles in vascular function, blood pressure regulation, and neuroprotection. The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal catalytic activity .
Comparison with Similar Compounds
SLV-334 can be compared with other enzyme inhibitors that target endothelin-converting enzyme 1 and neprilysin. Some similar compounds include:
Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for treating heart failure.
SLV-334 is unique in its dual inhibition of both endothelin-converting enzyme 1 and neprilysin, which may offer advantages in treating conditions where both pathways are involved .
Properties
CAS No. |
182821-33-6 |
---|---|
Molecular Formula |
C33H36N2O6 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C33H36N2O6/c36-29(37)21-35-28-13-4-2-9-24(28)16-17-27(30(35)38)34-32(41)33(18-5-6-19-33)20-25(31(39)40)15-14-23-11-7-10-22-8-1-3-12-26(22)23/h1-4,7-13,25,27H,5-6,14-21H2,(H,34,41)(H,36,37)(H,39,40)/t25-,27+/m1/s1 |
InChI Key |
LOFDNSDPZTVIIO-VPUSJEBWSA-N |
Isomeric SMILES |
C1CCC(C1)(C[C@@H](CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)N[C@H]4CCC5=CC=CC=C5N(C4=O)CC(=O)O |
Canonical SMILES |
C1CCC(C1)(CC(CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)NC4CCC5=CC=CC=C5N(C4=O)CC(=O)O |
Key on ui other cas no. |
182821-33-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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